N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-29-19-16(5-3-9-22-19)20(28)25-10-6-14(7-11-25)12-23-17(26)18(27)24-15-4-2-8-21-13-15/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMSHHSVMBPPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a compound that has garnered attention due to its potential biological activity, particularly in pharmacological applications. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 480.5 g/mol. The compound features a piperidine ring, a nicotinoyl group, and an oxalamide moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of the Piperidine Ring : The synthesis typically begins with the formation of the piperidine ring, which is crucial for the compound's biological interactions.
- Introduction of Functional Groups : The methylthio and nicotinoyl groups are introduced through specific organic reactions that optimize yield and purity.
- Final Oxalamide Formation : The final step involves the coupling of the piperidine derivative with the pyridinyl oxalamide, often requiring careful control of reaction conditions such as temperature and solvent choice.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in various biochemical pathways. Its structural components suggest potential activity as an enzyme inhibitor or modulator in neuropharmacological contexts.
Pharmacological Studies
Recent studies have indicated that this compound exhibits significant biological activity across various assays:
- Antiproliferative Activity : Research has shown that related compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 52 | Induction of apoptosis |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 74 | G2/M phase cell cycle arrest |
These findings highlight the importance of further exploring this compound's potential as an anticancer agent.
Neuropharmacological Effects
The presence of the piperidine and nicotinoyl moieties suggests that this compound could influence neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have been shown to modulate these receptors, impacting cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Study on Anticancer Properties : A study published in Cancer Research demonstrated that compounds structurally similar to this compound induced apoptosis in breast cancer cells by targeting tubulin dynamics and disrupting microtubule formation .
- Neuropharmacological Assessment : Another study explored the effects of piperidine derivatives on cognitive function in animal models, revealing enhanced memory retention and reduced anxiety-like behaviors .
Q & A
Basic Research Questions
Q. What synthetic routes and purification methods are recommended for synthesizing this compound with high yield and purity?
- Methodology : The compound can be synthesized via multi-step reactions involving amide bond formation between nicotinoyl derivatives and piperidine intermediates. For structurally similar compounds, coupling agents like HATU in DMF with DIPEA as a base under nitrogen achieve yields of 36–53% . Post-synthesis, reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) ensures >90% purity. Characterization via LC-MS (APCI+) and 1H NMR (DMSO-d6, 400 MHz) confirms structural integrity. Key steps include stoichiometric reactant ratios and anhydrous conditions .
Q. Which spectroscopic techniques are critical for verifying the compound’s structural identity and purity?
- Methodology :
- LC-MS : Confirms molecular weight (e.g., observed [M+H+] at 479.12 vs. calculated 478.14) .
- 1H NMR : Peaks at δ 10.75 (CO-NH), 8.35 (CO-NH), and 2.27 (CH3) validate functional groups .
- HPLC : Purity assessment (e.g., 90–95% purity using C18 columns) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- For skin contact: Immediately rinse with water; for inhalation, move to fresh air .
- Store in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different antiviral assays?
- Methodology :
- Assay standardization : Use TZM-bl cells for HIV-1 inhibition assays with consistent viral strains (e.g., NL4-3) and controls .
- Dose-response curves : Calculate IC50 values in triplicate to assess variability.
- Troubleshooting : Differences in cell lines (e.g., primary vs. immortalized cells) or serum concentrations may alter results. Cross-validate with SPR binding assays .
Q. What computational strategies predict the compound’s binding affinity to HIV-1 gp120?
- Methodology :
- Molecular docking : Prepare the compound’s 3D structure (Schrödinger Maestro), dock into gp120 (PDB: 4TVP) using Glide XP, and identify key interactions (e.g., hydrogen bonds with Asp368) .
- MD simulations : Refine docking poses by simulating 100 ns trajectories in explicit solvent to account for protein flexibility .
Q. How can stereochemical outcomes be controlled during synthesis of intermediates?
- Methodology :
- Chiral chromatography : Separate stereoisomers using a Chiralpak IA column (hexane/isopropanol) .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization to direct stereochemistry .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
- Methodology :
- Co-solvent systems : Use 10% DMSO/90% PEG-400 for intravenous administration.
- Prodrug design : Introduce phosphate esters at the pyridine moiety to enhance aqueous solubility .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
